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1-(2-Furyl)-2-pentanone

Catalog No.
S666668
CAS No.
20907-03-3
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Furyl)-2-pentanone

CAS Number

20907-03-3

Product Name

1-(2-Furyl)-2-pentanone

IUPAC Name

1-(furan-2-yl)pentan-2-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-2-4-8(10)7-9-5-3-6-11-9/h3,5-6H,2,4,7H2,1H3

InChI Key

NIVNFVHGZUNULS-UHFFFAOYSA-N

SMILES

CCCC(=O)CC1=CC=CO1

Canonical SMILES

CCCC(=O)CC1=CC=CO1

Synthesis and Characterization:

2-Pentanone, 1-(2-furyl)-, also known as 1-(2-furyl)pentan-1-one or 2-pentanoyl furan, is a heterocyclic ketone. Its synthesis has been reported in various research studies using different methods, such as the Claisen condensation, Friedel-Crafts acylation, and Heck reaction. [, ]

These studies often involve characterization techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound. [, ]

Antimicrobial Activity:

Some research explores the potential antimicrobial activity of 2-pentanone, 1-(2-furyl)-. Studies have investigated its effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [, ]

However, the results from these studies are not conclusive, and further research is needed to determine the efficacy and mechanism of action of this compound as an antimicrobial agent. [, ]

Flavoring Agent:

2-Pentanone, 1-(2-furyl)- has been identified as a flavoring compound in various food products, including cereals, dairy products, and snack foods. []

Research in this area often involves gas chromatography-mass spectrometry (GC-MS) analysis to identify and quantify volatile compounds responsible for the specific flavor profile of food products. []

1-(2-Furyl)-2-pentanone, also known as 2-pentanone with a 2-furyl substituent, is an organic compound characterized by its unique structure that includes a furan ring attached to a pentanone backbone. Its molecular formula is C₈H₈O, and it has a molecular weight of 136.15 g/mol. The compound is notable for its aromatic properties and is often studied for its potential applications in various fields, including pharmaceuticals and flavoring agents.

  • Oxidation: This compound can undergo oxidation to form various carboxylic acids, which can be useful in synthetic organic chemistry.
  • Aldol Condensation: It can react with other carbonyl compounds through aldol condensation, forming larger β-hydroxy ketones or aldehydes .
  • Hydrodeoxygenation: It can be synthesized from biomass-derived furfural through hydrodeoxygenation processes, showcasing its utility in renewable chemistry .

Several methods have been developed for the synthesis of 1-(2-Furyl)-2-pentanone:

  • Aldol Condensation: This method involves the reaction of furfural with ketones under basic conditions to yield the desired product .
  • Single-Step Synthesis: Recent advancements have introduced a one-step synthesis from furfural using specific catalysts like copper-nickel supported on silica, allowing for efficient conversion to ketones .
  • Cascade Reactions: The compound can also be synthesized via cascade-type reactions catalyzed by solid acids, which facilitate multiple reaction steps in a single process .

1-(2-Furyl)-2-pentanone has various applications:

  • Flavoring Agent: Due to its aromatic properties, it is used in the food industry as a flavoring agent.
  • Pharmaceuticals: Its unique chemical structure makes it a candidate for further research in drug development.
  • Perfumes and Fragrances: The compound's pleasant aroma contributes to its use in cosmetic formulations.

Several compounds share structural similarities with 1-(2-Furyl)-2-pentanone. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2-PentanoneKetoneSimple aliphatic ketone without aromatic ring
5-Methyl-2-furanolAlcoholContains hydroxyl group; more polar
FurfuralAldehydeParent compound with furan ring; reactive aldehyde
3-Penten-2-oneAlkeneUnsaturated structure; different reactivity

Similar Compounds

  • 2-Pentanone
  • 5-Methyl-2-furanol
  • Furfural
  • 3-Penten-2-one

The presence of the furan ring in 1-(2-Furyl)-2-pentanone distinguishes it from these compounds, imparting unique chemical reactivity and potential applications not found in simpler ketones or aliphatic structures.

XLogP3

1.5

Wikipedia

2-Pentanone, 1-(2-furyl)-

Dates

Last modified: 08-15-2023
Bordet et al. Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Nature Chemistry, DOI: 10.1038/s41557-021-00735-w, published online 5 July 2021

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